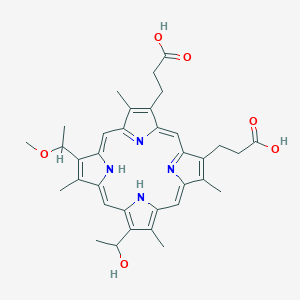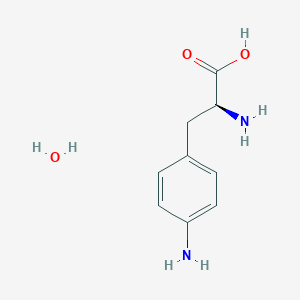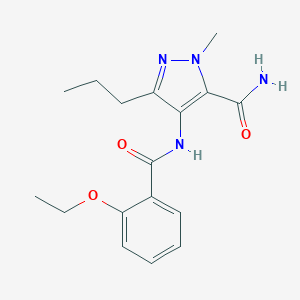
Phenacyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenacyl 3-bromobenzoate, also known as bromophenacyl bromide, is a chemical compound that is commonly used in scientific research. It is a derivative of benzoic acid and is used as a reagent for the detection of amino acids and proteins. Phenacyl 3-bromobenzoate is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
Phenacyl 3-bromobenzoate reacts with the amino group of the N-terminal amino acid of a protein to form a stable phenacyl derivative. This derivative can be cleaved using acid to release the N-terminal amino acid for analysis.
Biochemische Und Physiologische Effekte
Phenacyl 3-bromobenzoate does not have any known biochemical or physiological effects on the body. It is used solely as a reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Phenacyl 3-bromobenzoate is a useful reagent for the detection of amino acids and proteins in scientific research. It is relatively easy to use and produces reliable results. However, it has some limitations. It can only be used for the detection of N-terminal amino acids and cannot be used for the detection of internal amino acids. Additionally, it requires a relatively large amount of protein for analysis.
Zukünftige Richtungen
There are several future directions for the use of phenacyl 3-bromobenzoate in scientific research. One area of research is the development of new methods for protein sequencing that utilize phenacyl 3-bromobenzoate and other reagents. Another area of research is the development of new reagents that can be used for the detection of internal amino acids in proteins. Finally, there is ongoing research into the use of phenacyl 3-bromobenzoate for the detection of proteins in complex biological samples such as blood and urine.
Synthesemethoden
Phenacyl 3-bromobenzoate can be synthesized through the reaction of 3-bromobenzoic acid with phenacyl bromide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process to form the final product.
Wissenschaftliche Forschungsanwendungen
Phenacyl 3-bromobenzoate is commonly used in scientific research as a reagent for the detection of amino acids and proteins. It is used in the Edman degradation method for protein sequencing. This method involves the sequential removal of amino acids from the N-terminus of a protein using phenacyl 3-bromobenzoate and other reagents.
Eigenschaften
CAS-Nummer |
55153-27-0 |
|---|---|
Produktname |
Phenacyl 3-bromobenzoate |
Molekularformel |
C15H11BrO3 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
phenacyl 3-bromobenzoate |
InChI |
InChI=1S/C15H11BrO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI-Schlüssel |
GDXLALKWDACHEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)







